molecular formula C22H20N2O5S B3709092 2-{4-[Benzyl(methanesulfonyl)amino]benzamido}benzoic acid CAS No. 6461-48-9

2-{4-[Benzyl(methanesulfonyl)amino]benzamido}benzoic acid

Cat. No.: B3709092
CAS No.: 6461-48-9
M. Wt: 424.5 g/mol
InChI Key: VHEYJVVYTBIHEG-UHFFFAOYSA-N
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Description

2-{4-[Benzyl(methanesulfonyl)amino]benzamido}benzoic acid is a chemical compound with the molecular formula C22H20N2O5S It is known for its complex structure, which includes a benzyl group, a methanesulfonyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[Benzyl(methanesulfonyl)amino]benzamido}benzoic acid typically involves multiple steps. One common method includes the following steps:

    Benzylation of Amines: The initial step involves the benzylation of amines using benzyl chloride in the presence of a base such as sodium hydroxide.

    Methanesulfonylation: The benzylated amine is then reacted with methanesulfonyl chloride to introduce the methanesulfonyl group.

    Amidation: The resulting compound undergoes amidation with 4-aminobenzoic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[Benzyl(methanesulfonyl)amino]benzamido}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-{4-[Benzyl(methanesulfonyl)amino]benzamido}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-[Benzyl(methanesulfonyl)amino]benzamido}benzoic acid involves its interaction with specific molecular targets. The benzyl and methanesulfonyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[Benzyl(methanesulfonyl)amino]benzamido}benzoic acid
  • 2-{4-[Benzyl(sulfonyl)amino]benzamido}benzoic acid
  • 2-{4-[Benzyl(methanesulfonyl)amino]benzamido}benzenesulfonic acid

Uniqueness

2-{4-[Benzyl(methanesulfonyl)amino]benzamido}benzoic acid is unique due to the presence of both benzyl and methanesulfonyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-[[4-[benzyl(methylsulfonyl)amino]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-30(28,29)24(15-16-7-3-2-4-8-16)18-13-11-17(12-14-18)21(25)23-20-10-6-5-9-19(20)22(26)27/h2-14H,15H2,1H3,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEYJVVYTBIHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361804
Record name 2-{4-[Benzyl(methanesulfonyl)amino]benzamido}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6461-48-9
Record name 2-{4-[Benzyl(methanesulfonyl)amino]benzamido}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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